molecular formula C12H21NO3 B572056 2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid CAS No. 1268522-52-6

2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid

Cat. No.: B572056
CAS No.: 1268522-52-6
M. Wt: 227.304
InChI Key: UNRUYLJTYGFFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid typically involves the reaction of piperidine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)11(16)13-6-4-9(5-7-13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRUYLJTYGFFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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